1-Diethoxyphosphorylheptane
Overview
Description
1-Diethoxyphosphorylheptane (CAS# 17195-46-9) is a research chemical with a molecular weight of 236.29 and a molecular formula of C11H25O3P . It is also known as Heptyl-phosphonic acid diethyl ester, Phosphonic acid, heptyl-, diethyl ester, and Diethyl heptylphosphonate .
Molecular Structure Analysis
The molecular structure of this compound includes a heptane chain attached to a phosphorus atom, which is further connected to two ethoxy groups . The InChI key for this compound is XDIZFGHRZYDXSI-UHFFFAOYSA-N .Scientific Research Applications
Safety Assessment and Environmental Impact
1-Diethoxyphosphorylheptane, as part of its evaluation for use in fragrance materials, underwent comprehensive safety assessments, including tests for genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety. Research supports its current use under existing conditions, highlighting that it is not expected to be genotoxic and does not present a concern for skin sensitization. Environmental assessments found this compound to be non-PBT (Persistent, Bioaccumulative, and Toxic) according to IFRA Environmental Standards, with risk quotients in Europe and North America (PEC/PNEC) being less than 1, indicating a low environmental impact (Api et al., 2018).
Polymerization and Material Synthesis
The compound has been studied for its influence on polymerization rates and calcium-binding in phosphorus-containing 1,6-dienes. Research demonstrated the significant effect of substituents on the polymerization rate, highlighting its potential in developing materials with specific properties, such as dental applications due to its interaction with hydroxyapatite (Albayrak et al., 2007).
Herbicidal Activity
This compound derivatives have been synthesized and evaluated for their herbicidal activity. A study on novel carboxylic esters targeting imidazole glycerol phosphate dehydratase (IGPD) in plants showed that some compounds exhibited moderate to good herbicidal activities, indicating the potential of these derivatives for agricultural applications (Jin et al., 2015).
Radical Polymerization
In the field of polymer chemistry, benzyl (diethoxyphosphoryl)dithioformate, a related compound, was used to control the radical polymerization of styrene, demonstrating its utility in creating polymers with higher molecular weights and specific properties. This research provides insights into the controlled polymerization processes and the nature of radical species involved, beneficial for developing advanced polymeric materials (Alberti et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
1-diethoxyphosphorylheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3P/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3/h4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIZFGHRZYDXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404714 | |
Record name | Phosphonic acid, heptyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17195-46-9 | |
Record name | Phosphonic acid, heptyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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